4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Overview
Description
The compound “(1r,4r)-methyl 4- (hydroxymethyl)cyclohexanecarboxylate” is a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs .
Synthesis Analysis
There is a short and efficient process for the synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives, which are useful building blocks in the synthesis of several pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of a related compound, “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate”, can be found in various databases .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “(1r,4r)-methyl 4- (hydroxymethyl)cyclohexanecarboxylate”, include a boiling point of 251℃, a density of 1.058, and a flash point of 57℃ .
Scientific Research Applications
NMR Spectroscopy and Molecular Structure
Carbon-13 nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the chemical shifts and coupling constants of various methyl-substituted piperidines and their hydrochloride salts, including compounds structurally related to 4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride. This research helps in understanding the effect of protonation and the influence of methyl substituents in these compounds, which is essential for their characterization and application in different fields (Béguin, Deschamps, Boubel, & Delpuech, 1978).
X-Ray Diffraction Analysis
The molecular and crystal structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized using single crystal X-ray diffraction. This includes the analysis of the piperidine ring conformation and the interaction of hydrochloride ions with the compound’s functional groups, contributing to the understanding of molecular interactions and stability (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Properties
Efficient synthesis methods and the study of chemical properties of related piperidine derivatives have been explored. For instance, research on the synthesis of 1-phenyl-1-piperidino-trans-4-methylcyclohexane shows insights into stereospecific catalytic hydrogenation processes, which are relevant for developing new synthetic routes for similar compounds (Vinick, Nowakowska, & Jung, 1987).
Pharmaceutical Research
There has been significant pharmaceutical research involving structurally related piperidine compounds. For example, the development of 4-acetamidopiperidine derivatives for their potential as muscarinic receptor antagonists showcases the relevance of piperidine structures in drug discovery and development (Mitsuya et al., 1999).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, methyl-[4-(4-piperidine-1-ylmethyl-phenyl)-cyclohexyl]-carbaminic acid-(4-chlorophenyl)-ester, is known to target squalene–hopene cyclase . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids found in bacteria .
Biochemical Pathways
The specific biochemical pathways affected by 4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride are not explicitly mentioned in the search results. Given the potential target of this compound, it may influence the hopanoid biosynthesis pathway. Hopanoids play a role in maintaining membrane integrity and adaptation to environmental stresses in bacteria .
Result of Action
Based on its potential target, it may affect the production of hopanoids in bacteria, potentially influencing bacterial membrane properties and stress responses .
Properties
IUPAC Name |
4-[(4-methylcyclohexyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h11-14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIEQMYBVRZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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